Molecular Weight and Lipophilicity Differentiation vs. Bulkier Sulfamoyl Analogs
CAS 681156-89-8 (MW 427.54 g/mol) presents a lower molecular weight than its closest cyclic sulfamoyl analogs: the azepane-1-sulfonyl derivative (CAS 681160-16-7, MW 467.6 g/mol) and the 2-ethylpiperidine-1-sulfonyl derivative (CAS 888412-59-7, MW 467.6 g/mol) . This ~40 g/mol reduction places CAS 681156-89-8 firmly within the preferred MW range for orally bioavailable lead compounds, while the cyclic amine analogs exceed 460 g/mol—a threshold associated with increased attrition in drug development [1]. The diethylsulfamoyl group also contributes fewer hydrogen bond acceptors (3 vs. 4 in the azepane and piperidine analogs) and reduced topological polar surface area, factors that correlate with improved membrane permeability in predictive models [1].
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW = 427.54 g/mol; HBA = 5; C21H21N3O3S2 |
| Comparator Or Baseline | CAS 681160-16-7: MW = 467.6 g/mol; HBA = 6; C24H25N3O3S2. CAS 888412-59-7: MW = 467.6 g/mol; HBA = 6; C24H25N3O3S2 |
| Quantified Difference | ΔMW = -40.06 g/mol (8.6% lower); ΔHBA = -1 |
| Conditions | Calculated from molecular formulas; vendor-reported data (Chemsrc) |
Why This Matters
Lower MW and reduced HBA count favor passive membrane permeability and oral bioavailability, making CAS 681156-89-8 a more attractive starting point for lead optimization programs targeting intracellular enzymes.
- [1] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001 Mar 1;46(1-3):3-26. doi: 10.1016/s0169-409x(00)00129-0. PMID: 11259830. View Source
